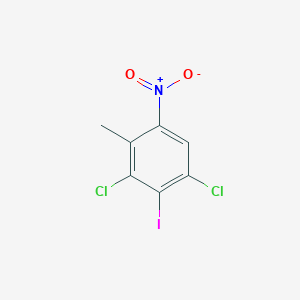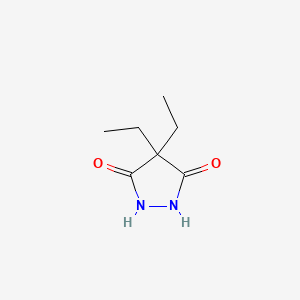
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is a heterocyclic compound with a molecular formula of C20H18N4. This compound is known for its unique structure, which includes an imino group and a phenyl group attached to a phenazine core. It has a molecular weight of 314.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine typically involves the condensation of 3,7-dimethylphenazine with aniline derivatives under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted phenazine derivatives .
Aplicaciones Científicas De Investigación
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as replication, transcription, and translation .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Amino-3,7-dimethyl-10-phenylphenazin-2-ylideneamine
- 3,7-Dimethyl-10-phenylphenazin-2-amine
Uniqueness
8-Imino-3,7-dimethyl-10-phenylphenazin-2-amine is unique due to its imino group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its analogs, making it a valuable compound for various applications .
Propiedades
Número CAS |
4661-54-5 |
|---|---|
Fórmula molecular |
C20H18N4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
8-imino-3,7-dimethyl-10-phenylphenazin-2-amine |
InChI |
InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11,21H,22H2,1-2H3 |
Clave InChI |
WGTLSSHIGXNQLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1N)N(C3=CC(=N)C(=CC3=N2)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


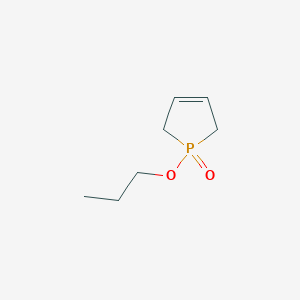

![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
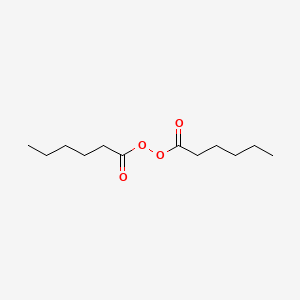
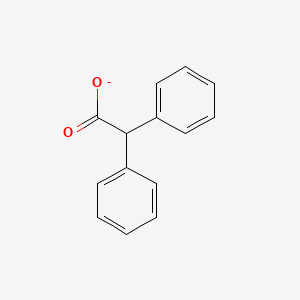




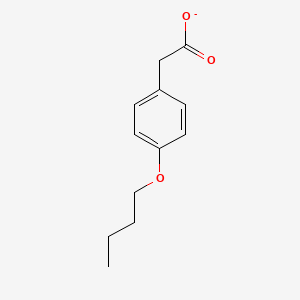
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

